molecular formula C14H14O4 B11763912 5-(2-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde

5-(2-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde

Cat. No.: B11763912
M. Wt: 246.26 g/mol
InChI Key: QSTCTTYCFUTXPD-UHFFFAOYSA-N
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Description

5-(2-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde is an organic compound characterized by a furan ring substituted with a 2-(dimethoxymethyl)phenyl group and an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde typically involves the reaction of 2-(dimethoxymethyl)benzaldehyde with furan-2-carbaldehyde under specific conditions. The reaction may be catalyzed by acids or bases, and the choice of solvent can significantly impact the yield and purity of the product. Common solvents used include dichloromethane, toluene, and ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-(2-(Dimethoxymethyl)phenyl)furan-2-carboxylic acid.

    Reduction: 5-(2-(Dimethoxymethyl)phenyl)furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(2-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methoxymethyl)phenyl)furan-2-carbaldehyde: Lacks one methoxy group compared to 5-(2-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde.

    5-(2-(Dimethoxymethyl)phenyl)furan-2-methanol: The aldehyde group is reduced to a primary alcohol.

    5-(2-(Dimethoxymethyl)phenyl)furan-2-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness

This compound is unique due to the presence of both the dimethoxymethyl group and the furan ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific disciplines.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

5-[2-(dimethoxymethyl)phenyl]furan-2-carbaldehyde

InChI

InChI=1S/C14H14O4/c1-16-14(17-2)12-6-4-3-5-11(12)13-8-7-10(9-15)18-13/h3-9,14H,1-2H3

InChI Key

QSTCTTYCFUTXPD-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1C2=CC=C(O2)C=O)OC

Origin of Product

United States

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